

Crizotinib-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crizotinib-d5*

Cat. No.: *B10795807*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Crizotinib-d5**, a deuterated analog of the potent tyrosine kinase inhibitor, Crizotinib. **Crizotinib-d5** is an essential tool in pharmacokinetic and bioanalytical research, serving as a stable isotope-labeled internal standard for the accurate quantification of Crizotinib in biological matrices. This document outlines the typical specifications found in a Certificate of Analysis, details a representative experimental protocol for its use, and illustrates the key signaling pathways affected by Crizotinib.

Certificate of Analysis: Typical Data

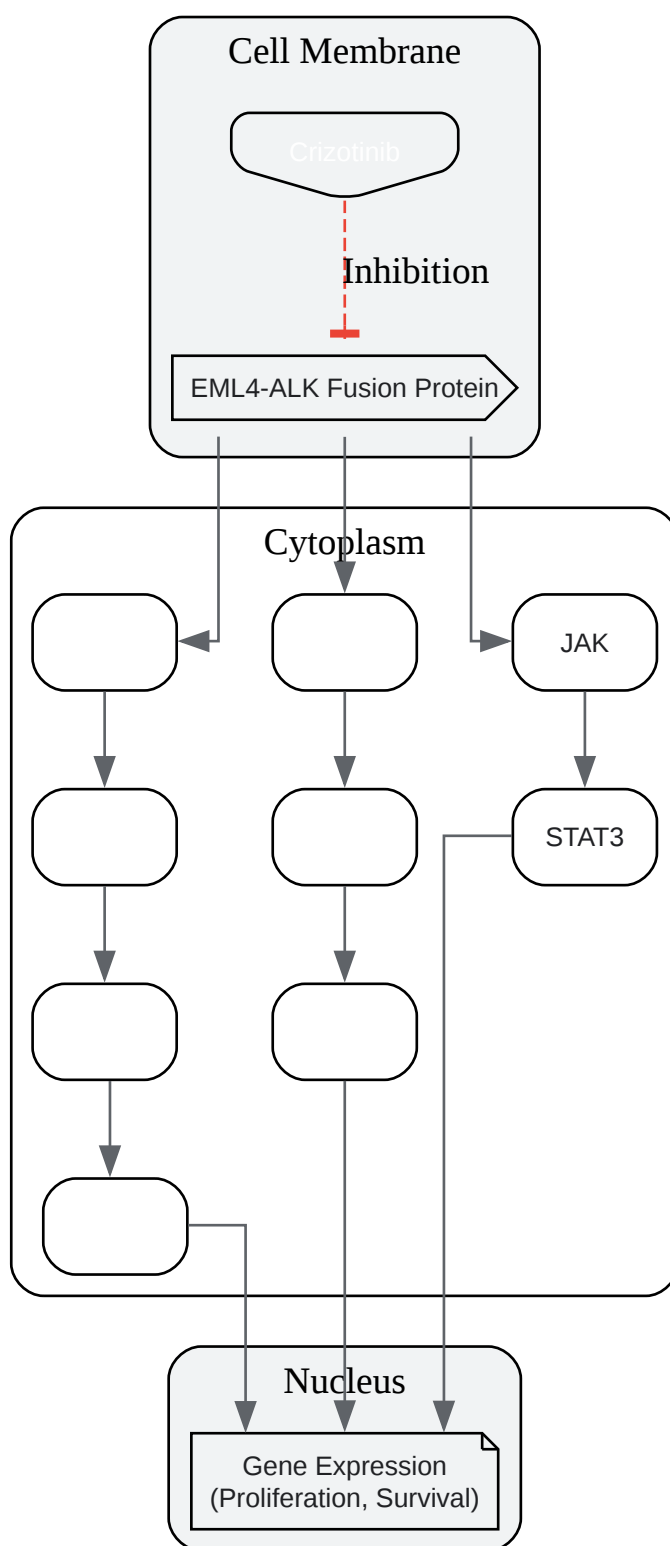
The Certificate of Analysis (CoA) for **Crizotinib-d5** provides critical information regarding its identity, purity, and quality. The following table summarizes the quantitative data typically presented in a CoA for **Crizotinib-d5**.

Parameter	Specification
Chemical Name	(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine
CAS Number	1395950-84-1[1][2][3]
Molecular Formula	C ₂₁ H ₁₇ D ₅ Cl ₂ FN ₅ O[2][3]
Molecular Weight	455.4 g/mol [2][3]
Purity (by HPLC)	≥98%
Deuterated Forms (d ₁ -d ₅)	≥99%[2]
Appearance	White to off-white solid
Solubility	Soluble in Chloroform[2]

Crizotinib's Mechanism of Action and Signaling Pathways

Crizotinib is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of multiple receptor tyrosine kinases, including anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET).[2][4] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK.[5] This fusion results in a constitutively active ALK protein that drives tumor growth and survival through the activation of downstream signaling pathways. Crizotinib effectively inhibits the kinase activity of this fusion protein.[5][6]

The diagram below illustrates the ALK signaling pathway and the point of inhibition by Crizotinib.



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Figure 1. Simplified ALK signaling pathway and Crizotinib's point of inhibition.

Experimental Protocols: Bioanalytical Method for Crizotinib Quantification

Crizotinib-d5 is commonly used as an internal standard for the quantification of Crizotinib in biological samples, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The following is a representative protocol for this application.

1. Sample Preparation

- Objective: To extract Crizotinib and the internal standard (**Crizotinib-d5**) from the biological matrix and remove interfering substances.
- Procedure:
 - Thaw plasma samples on ice.
 - To 100 μ L of plasma, add 25 μ L of **Crizotinib-d5** internal standard solution (concentration will depend on the specific assay).
 - Vortex briefly to mix.
 - Add 300 μ L of a protein precipitation solvent (e.g., acetonitrile or methanol).
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate.
 - Evaporate the supernatant to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase (e.g., 100 μ L of 50:50 acetonitrile:water).

2. LC-MS/MS Analysis

- Objective: To chromatographically separate Crizotinib and **Crizotinib-d5** from other components and detect them with high sensitivity and specificity using mass spectrometry.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Example):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).[7]
 - Mobile Phase A: 10 mM ammonium formate in water (pH 4.5).[7]
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from a low to high percentage of Mobile Phase B.
 - Flow Rate: 0.4 mL/min.[7]
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Crizotinib: Precursor ion (m/z) \rightarrow Product ion (m/z) (e.g., 450.1 \rightarrow 260.2)[9]
 - **Crizotinib-d5**: Precursor ion (m/z) \rightarrow Product ion (m/z) (e.g., 455.1 \rightarrow 265.2)

3. Data Analysis

- Objective: To determine the concentration of Crizotinib in the unknown samples.
- Procedure:
 - Generate a calibration curve by plotting the peak area ratio of Crizotinib to **Crizotinib-d5** against the known concentrations of Crizotinib standards.

- Use a linear regression analysis to fit the calibration curve.
- Calculate the concentration of Crizotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this bioanalytical method is depicted in the following diagram.



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Figure 2. Experimental workflow for the bioanalytical quantification of Crizotinib.

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